molecular formula C10H11Br B6316369 1-Bromo-2-(cyclopropylmethyl)benzene CAS No. 1889435-75-9

1-Bromo-2-(cyclopropylmethyl)benzene

Cat. No.: B6316369
CAS No.: 1889435-75-9
M. Wt: 211.10 g/mol
InChI Key: YGESWGFCKIKLLG-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclopropylmethyl)benzene (CAS 1889435-75-9) is an aromatic brominated compound with the molecular formula C₁₀H₁₁Br . It features a cyclopropylmethyl substituent at the ortho position relative to the bromine atom on the benzene ring. This structure introduces unique steric and electronic properties due to the cyclopropane ring’s inherent strain and the electron-donating nature of the methyl group attached to it. The compound is commercially available with a purity of 97% and is utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor for functionalized aromatics .

Properties

IUPAC Name

1-bromo-2-(cyclopropylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-10-4-2-1-3-9(10)7-8-5-6-8/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGESWGFCKIKLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Procedure

The Friedel-Crafts alkylation introduces the cyclopropylmethyl group onto a benzene ring, followed by bromination to install the bromine atom. Benzene reacts with cyclopropylmethyl chloride in the presence of aluminum chloride (AlCl₃), forming (cyclopropylmethyl)benzene. Subsequent bromination with molecular bromine (Br₂) and iron(III) bromide (FeBr₃) yields a mixture of ortho- and para-brominated isomers.

Key Steps:

  • Alkylation:
    Cyclopropylmethyl chloride undergoes electrophilic substitution with benzene under AlCl₃ catalysis. The reaction proceeds via a carbocation intermediate, with the cyclopropylmethyl group attaching to the benzene ring.

  • Bromination:
    The alkylated product is treated with Br₂/FeBr₃, where the cyclopropylmethyl group directs bromination to the ortho and para positions.

Optimization and Challenges

  • Regioselectivity: The ortho/para ratio depends on steric and electronic effects. The cyclopropylmethyl group’s small size favors ortho substitution (~60% yield), but separation via column chromatography is often required.

  • Catalyst Loading: Excess AlCl₃ (>1.2 equiv.) risks side reactions, including polyalkylation.

  • Temperature: Bromination at 0–5°C minimizes di-substitution byproducts.

Table 1: Reaction Conditions for Friedel-Crafts/Bromination Method

StepReagentsCatalystTemperatureYield (%)
AlkylationCyclopropylmethyl ClAlCl₃25°C75–80
BrominationBr₂, FeBr₃FeBr₃0–5°C50–60

Nucleophilic Aromatic Substitution (NAS)

Direct Substitution Approach

Bromobenzene reacts with cyclopropylmethyl lithium (C₃H₅CH₂Li) in tetrahydrofuran (THF) at −78°C. The lithium reagent displaces the bromine atom, forming the target compound. This method leverages the meta-directing nature of bromine, but achieving ortho selectivity requires stringent conditions.

Reaction Scheme:
Bromobenzene+C3H5CH2Li1-Bromo-2-(cyclopropylmethyl)benzene+LiBr\text{Bromobenzene} + \text{C}_3\text{H}_5\text{CH}_2\text{Li} \rightarrow \text{1-Bromo-2-(cyclopropylmethyl)benzene} + \text{LiBr}

Limitations and Modifications

  • Low Reactivity: Bromobenzene’s deactivated ring necessitates polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).

  • Catalytic Enhancement: Adding palladium(II) acetate (Pd(OAc)₂) improves yields by facilitating oxidative addition.

Table 2: NAS Method Parameters

ConditionValueYield (%)
SolventDMF40–45
Temperature80°C45
CatalystPd(OAc)₂ (5 mol%)55–60

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Aryl boronic acids containing the cyclopropylmethyl group couple with 1,2-dibromobenzene under palladium catalysis. This method offers superior regiocontrol but requires pre-functionalized starting materials.

Procedure:

  • Synthesize 2-cyclopropylmethylphenyl boronic acid via hydroboration of styrene derivatives.

  • React with 1,2-dibromobenzene using Pd(PPh₃)₄ and sodium carbonate (Na₂CO₃) in a 1,4-dioxane/water mixture.

Table 3: Suzuki-Miyaura Coupling Efficiency

Boronic AcidCatalystYield (%)
2-CyclopropylmethylphenylPd(PPh₃)₄70–75

Kumada Coupling

Cyclopropylmethyl magnesium bromide (Grignard reagent) reacts with 1-bromo-2-iodobenzene in the presence of nickel(II) chloride (NiCl₂). This one-step method avoids isomer separation but suffers from scalability issues.

Directed Ortho Metalation (DoM)

Strategy and Execution

A directing group (e.g., –CONEt₂) is installed para to the bromine in bromobenzene. Lithiation at the ortho position using lithium diisopropylamide (LDA) followed by quenching with cyclopropylmethyl iodide yields the target compound.

Advantages:

  • High regioselectivity (>90% ortho product).

  • Minimal byproducts due to precise directing group effects.

Table 4: DoM Reaction Parameters

Directing GroupLithiating AgentElectrophileYield (%)
–CONEt₂LDAC₃H₅CH₂I85–90

Comparative Analysis of Methods

Table 5: Method Comparison

MethodRegioselectivityYield (%)ScalabilityCost
Friedel-Crafts/BrominationModerate50–60HighLow
NASLow40–60ModerateMedium
Suzuki-MiyauraHigh70–75LowHigh
DoMVery High85–90ModerateHigh

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(cyclopropylmethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Coupling Reactions: Formation of biaryl compounds.

    Oxidation: Formation of corresponding ketones or carboxylic acids.

Scientific Research Applications

Scientific Research Applications

1-Bromo-2-(cyclopropylmethyl)benzene has several notable applications in different scientific fields:

Pharmaceutical Chemistry

  • Drug Development : The bromo group can act as a leaving group in nucleophilic substitution reactions, allowing researchers to introduce new functional groups that can enhance biological activity or modify pharmacokinetic properties. The cyclopropylmethyl group is often found in biologically active compounds, suggesting potential therapeutic applications .
  • Biological Activity Exploration : Given the structural motifs present in this compound, studies may focus on its biological properties to identify new drug candidates or to understand mechanisms of action within existing pharmaceuticals.

Material Science

  • Polymer Synthesis : The compound can be used as a building block for synthesizing polymers with specific properties. The unique steric and electronic effects imparted by the cyclopropylmethyl group can influence the physical characteristics of the resulting materials.

Organic Synthesis

  • Intermediate for Complex Molecules : 1-Bromo-2-(cyclopropylmethyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules, including those used in agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclopropylmethyl)benzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In coupling reactions, the compound forms a carbon-carbon bond through the catalytic action of palladium and boron reagents . The molecular targets and pathways involved vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

Structural and Substituent Variations

The reactivity and applications of brominated aromatics are heavily influenced by substituent groups. Below is a comparison with structurally related compounds:

Compound Name Molecular Formula Substituent Features Key Properties/Applications Reference
1-Bromo-2-(cyclopropylmethyl)benzene C₁₀H₁₁Br Cyclopropylmethyl (ortho) High steric demand; used in Au-catalyzed cyclizations
1-Bromo-2-(phenylethynyl)benzene C₁₄H₉Br Phenylethynyl (ortho) Prepared via Sonogashira coupling; used in π-conjugated systems
β-Bromoisopropylbenzene C₉H₁₁Br Isopropyl (meta/para) Simpler alkyl chain; lower steric hindrance
1-Bromo-4-(tert-pentyl)benzene C₁₁H₁₅Br tert-Pentyl (para) Bulky substituent; influences regioselectivity in electrophilic substitutions
1-Bromo-2-cyclopropyl-4-(trifluoromethyl)benzene C₁₀H₈BrF₃ Cyclopropyl (ortho), CF₃ (para) Electron-withdrawing CF₃ enhances electrophilic reactivity
Key Observations:
  • Substituent Effects : The cyclopropylmethyl group in the target compound introduces significant steric hindrance compared to linear alkyl chains (e.g., isopropyl in β-bromoisopropylbenzene) . This hindrance can slow down nucleophilic substitutions but may favor transition metal-catalyzed reactions by stabilizing intermediates .
  • Electronic Effects : Electron-withdrawing groups like trifluoromethyl (in 1-bromo-2-cyclopropyl-4-(trifluoromethyl)benzene) increase electrophilicity at the bromine site, whereas electron-donating cyclopropylmethyl groups may reduce it .

Spectral and Physical Properties

  • 1-(2-Bromo-2-methylpropyl)benzene: δ 1.82 (s, 6H, CH₃), 3.26 (s, 2H, CH₂Br) .
  • Boiling Points/Melting Points: Limited data in evidence, but molecular weight trends suggest higher boiling points for bulkier substituents (e.g., tert-pentyl vs. cyclopropylmethyl) .

Biological Activity

1-Bromo-2-(cyclopropylmethyl)benzene is an aromatic compound characterized by the presence of a bromine atom and a cyclopropylmethyl group attached to a benzene ring. Its unique structure provides distinct chemical and physical properties, making it a subject of interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its potential applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H11_{11}Br
  • Molecular Weight : 211.1 g/mol
  • IUPAC Name : 1-bromo-2-(cyclopropylmethyl)benzene

The compound can be synthesized through the reaction of bromobenzene with cyclopropylmethyl lithium, showcasing its utility in organometallic chemistry .

The biological activity of 1-bromo-2-(cyclopropylmethyl)benzene can be attributed to its functional groups, particularly the bromine atom, which can act as a leaving group in substitution reactions. This property allows for the introduction of new functional groups onto the molecule, potentially leading to the development of biologically active derivatives .

In biological systems, compounds with cyclopropylmethyl moieties have been shown to interact with various biomolecules. The specific mechanisms through which 1-bromo-2-(cyclopropylmethyl)benzene exerts its effects remain under investigation but may involve:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, forming new compounds that may exhibit enhanced biological properties.
  • Radical Reactions : The cyclopropyl group may participate in radical-mediated processes, influencing metabolic pathways .

Comparative Studies

A comparative analysis of structurally related compounds highlights the unique features of 1-bromo-2-(cyclopropylmethyl)benzene:

Compound NameStructure TypeUnique Features
1-BromobenzeneSimple bromoaromaticLacks additional substituents affecting reactivity
1-Bromo-2-methylbenzeneMethyl-substitutedMethyl group influences electronic properties
1-Bromo-3-cyclohexylbenzeneCyclohexyl-substitutedLarger cyclic group affects steric hindrance
1-Bromo-4-cyclopentylbenzeneCyclopentyl-substitutedDifferent cyclic structure affects reactivity

The cyclopropylmethyl side chain in 1-bromo-2-(cyclopropylmethyl)benzene provides distinct steric and electronic effects compared to these other compounds, potentially influencing its reactivity and biological activity differently .

Applications in Drug Development

Given its properties, 1-bromo-2-(cyclopropylmethyl)benzene is being explored for:

  • Synthesis of New Pharmaceuticals : As an intermediate in organic synthesis, it can lead to novel drug candidates.
  • Biological Studies : Its interactions with biomolecules are being examined for potential therapeutic applications .

Q & A

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

  • Methods :
  • DFT Calculations : Analyze frontier molecular orbitals to predict electrophilic attack sites. The cyclopropylmethyl group’s electron-donating effect directs bromination to the ortho position .
  • Molecular Dynamics : Simulate steric effects in cross-coupling reactions to optimize ligand-substrate interactions .

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